molecular formula C20H29NO3 B10778570 (2S,3S,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid

(2S,3S,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid

Cat. No. B10778570
M. Wt: 331.4 g/mol
InChI Key: HJVCHYDYCYBBQX-AWKNMOFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pachybasin can be synthesized through the Diels-Alder reaction of 6-alkoxy-2-pyrones with quinones . This method involves heating the reactants to facilitate the cycloaddition, followed by oxidation and demethylation steps to yield pachybasin.

Industrial Production Methods: Industrial production of pachybasin typically involves the cultivation of endophytic fungi, such as Coelomycetes AFKR-18, in liquid media . The compound is then extracted from the culture broth and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Pachybasin undergoes various chemical reactions, including:

    Oxidation: Pachybasin can be oxidized to form more complex quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: Pachybasin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.

Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .

properties

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(2S,3S,4E,6E,8R,9R)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid

InChI

InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/b11-10+,14-12+/t15-,16+,18+,19-/m1/s1

InChI Key

HJVCHYDYCYBBQX-AWKNMOFVSA-N

Isomeric SMILES

C[C@H](/C=C(\C)/C=C/[C@@H]([C@H](C)C(=O)O)N)[C@@H](CC1=CC=CC=C1)OC

Canonical SMILES

CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC

Origin of Product

United States

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